1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866847-91-8) is a triazole-based carboxamide derivative with a molecular weight of 340.81 g/mol and a purity of 98% . Its structure features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group, at the 4-position with a carboxamide linker, and at the 5-position with a methyl group. The carboxamide nitrogen is further substituted with a 3,5-dimethylphenyl moiety. This compound is synthesized via coupling reactions involving triazole precursors and aniline derivatives, likely utilizing reagents such as EDCI/HOBt in DMF, as seen in analogous syntheses .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-12(2)9-15(8-11)20-18(24)17-13(3)23(22-21-17)16-6-4-5-14(19)10-16/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABVFEWJCSVGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, including anticancer and antimicrobial effects.
- Molecular Formula : C18H17ClN4O
- Molecular Weight : 340.81 g/mol
- LogP : 4.198
- Polar Surface Area : 50.173 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
The compound's structure includes a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and dimethylphenyl substituents contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that derivatives of triazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar triazole-containing compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells and cell cycle arrest.
A comparative study highlighted that certain triazole derivatives demonstrated IC50 values against various cancer cell lines (e.g., MCF-7, HCT-116) ranging from 1.1 μM to 2.6 μM, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil . Although specific data on the compound is limited, its structural similarities suggest a potential for similar activity.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. Compounds with similar structures have shown efficacy against a range of bacteria and fungi. For instance, some derivatives have been reported to inhibit Escherichia coli and Staphylococcus aureus effectively . The mechanism often involves disrupting microbial protein synthesis or cell wall integrity.
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. Among these, several compounds exhibited promising anticancer and antimicrobial effects through mechanisms involving TS inhibition and disruption of bacterial cell membranes .
- In Silico Studies : Molecular docking studies suggest that triazole derivatives can effectively bind to active sites of target proteins involved in cancer proliferation and microbial resistance mechanisms . These computational studies provide insights into the interactions at a molecular level.
Comparative Analysis with Other Compounds
To better understand the potential of this compound, it is useful to compare it with other known triazole derivatives:
| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.1 | Yes | TS Inhibition |
| Compound B | 2.6 | Yes | Cell Membrane Disruption |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituent placement and functional groups:
Key Observations :
SAR Trends :
Crystallographic and Spectroscopic Data
The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides () reveal that substituent position significantly affects packing efficiency. For example, 3,5-dimethylphenyl derivatives exhibit asymmetric unit variations, suggesting that the target compound’s 3,5-dimethyl group may influence its solid-state geometry.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 3-chlorophenyl azide and a substituted alkyne precursor.
- Step 2 : Carboxamide linkage formation via coupling reactions (e.g., using EDCI/HOBt in DMF) between the triazole intermediate and 3,5-dimethylaniline.
- Key Conditions : Reactions require inert atmospheres, controlled temperatures (25–80°C), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions. Aromatic protons typically appear at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClNO, exact mass 340.11 g/mol) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths and angles, with validation via WinGX for packing analysis .
Advanced: How can researchers address challenges in crystallographic refinement for this compound?
Common issues include disordered solvent molecules or twinning . Strategies:
- Use SHELXL’s TWIN and BASF commands to model twinned data.
- Apply ISOR restraints for anisotropic displacement parameters in disordered regions.
- Validate using R and GooF metrics to ensure refinement robustness .
Advanced: How to resolve contradictions between spectroscopic data and computational models?
Example: Discrepancies in NMR chemical shifts vs. DFT-predicted values.
- Method : Cross-validate using 2D NMR (COSY, HSQC) to confirm spin systems.
- Computational Adjustments : Re-optimize geometry with solvation models (e.g., PCM in Gaussian) or adjust functional/basis sets .
Advanced: What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 3-chlorophenyl ring to improve target binding.
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide to modulate solubility and potency.
- Validation : Test derivatives in enzyme inhibition assays (e.g., kinase panels) .
Advanced: What methodologies improve solubility and formulation for in vivo studies?
- Co-Solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility.
- Salt Formation : Screen with HCl or sodium salts to improve bioavailability.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release .
Advanced: How to develop validated HPLC/LC-MS methods for quantifying this compound?
- Column : C18 reverse-phase column (5 µm, 150 mm × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/0.1% formic acid (30%→90% over 15 min).
- Detection : UV at 254 nm or ESI-MS in positive ion mode. Validate via ICH guidelines for linearity (R > 0.995) and recovery (>95%) .
Advanced: What factors influence the compound’s stability under storage conditions?
- Degradation Pathways : Hydrolysis of the carboxamide bond in acidic/basic conditions.
- Stabilization : Store at -20°C in amber vials under nitrogen. Use lyophilization for long-term storage.
- Monitoring : Accelerated stability studies (40°C/75% RH) with HPLC tracking .
Advanced: How to perform molecular docking studies to predict target interactions?
- Software : AutoDock Vina or Schrödinger Glide.
- Preparation : Optimize ligand geometry (Avogadro), assign charges (AM1-BCC).
- Target Selection : Use PDB structures (e.g., 6COX for COX-2 inhibition) and validate with MD simulations .
Advanced: What green chemistry approaches can optimize the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
